molecular formula C12H7Cl2NO2 B1147628 2,6-Dichlorophenol indophenol CAS No. 956-48-6

2,6-Dichlorophenol indophenol

Cat. No.: B1147628
CAS No.: 956-48-6
M. Wt: 268.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorophenol indophenol is a chemical compound widely used as a redox dye. It is known for its distinctive color change properties, transitioning from blue in its oxidized form to colorless when reduced. This compound is particularly significant in biochemical and analytical chemistry applications, such as measuring the rate of photosynthesis and determining the presence of vitamin C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenol indophenol can be synthesized through the reaction of 2,6-dichlorophenol with 2,6-naphthoquinone, followed by reduction. The reaction typically involves the use of a suitable solvent and a reducing agent to facilitate the formation of the indophenol structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,6-Dichloroindophenol sodium salt
  • 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt
  • 2,6-Dichlorobenzenone-indophenol sodium salt

Comparison: 2,6-Dichlorophenol indophenol is unique due to its specific redox properties and color change characteristics, which make it particularly useful as a redox indicator. Similar compounds may share some structural features but differ in their specific applications and reactivity. For example, 2,6-Dichloroindophenol sodium salt is often used in similar redox reactions but may have different solubility and stability properties .

Properties

CAS No.

956-48-6

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.